[(2S,3S,4R,5R,6R)-2-acetyl-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
[(2S,3S,4R,5R,6R)-2-acetyl-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Brand Name:
Vulcanchem
CAS No.:
94492-22-5
VCID:
VC21330461
InChI:
InChI=1S/C31H38O15/c1-14(32)27-29(44-22(36)9-6-16-4-7-18(33)20(35)12-16)28(46-31-25(39)24(38)23(37)15(2)43-31)26(40)30(45-27)42-11-10-17-5-8-19(34)21(13-17)41-3/h4-9,12-13,15,23-31,33-35,37-40H,10-11H2,1-3H3/b9-6+/t15-,23-,24+,25+,26+,27+,28+,29+,30+,31-/m0/s1
SMILES:
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)C(=O)C)OCCC4=CC(=C(C=C4)O)OC)O)O)O)O
Molecular Formula:
C30H38O15
Molecular Weight:
650.6 g/mol
[(2S,3S,4R,5R,6R)-2-acetyl-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
CAS No.: 94492-22-5
VCID: VC21330461
Molecular Formula: C30H38O15
Molecular Weight: 650.6 g/mol
* For research use only. Not for human or veterinary use.
![[(2S,3S,4R,5R,6R)-2-acetyl-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate - 94492-22-5](/images/no_structure.jpg)
CAS No. | 94492-22-5 |
---|---|
Product Name | [(2S,3S,4R,5R,6R)-2-acetyl-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
Molecular Formula | C30H38O15 |
Molecular Weight | 650.6 g/mol |
IUPAC Name | [(2S,3S,4R,5R,6R)-2-acetyl-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
Standard InChI | InChI=1S/C31H38O15/c1-14(32)27-29(44-22(36)9-6-16-4-7-18(33)20(35)12-16)28(46-31-25(39)24(38)23(37)15(2)43-31)26(40)30(45-27)42-11-10-17-5-8-19(34)21(13-17)41-3/h4-9,12-13,15,23-31,33-35,37-40H,10-11H2,1-3H3/b9-6+/t15-,23-,24+,25+,26+,27+,28+,29+,30+,31-/m0/s1 |
Standard InChIKey | ODZDJYRJONQBSE-PMOLUXFNSA-N |
Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)C(=O)C)OCCC4=CC(=C(C=C4)O)OC)O)O)O)O |
SMILES | CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)C(=O)C)OCCC4=CC(=C(C=C4)O)OC)O)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)C(=O)C)OCCC4=CC(=C(C=C4)O)OC)O)O)O)O |
PubChem Compound | 6450503 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume